Pirepemat fumarate is classified as a cognition-promoting agent, specifically targeting cortical functions. It is derived from a synthetic pathway that involves various chemical reactions to achieve its final structure. The compound is being developed by IRLAB Therapeutics AB, a company focused on innovative treatments for neurodegenerative diseases, particularly Parkinson's disease .
The synthesis of pirepemat fumarate involves several key steps:
Pirepemat fumarate has a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological properties. Its molecular formula is , indicating the presence of nitrogen, oxygen, and carbon atoms arranged in a specific configuration conducive to its action in the central nervous system.
Pirepemat undergoes various chemical reactions during its synthesis, including:
The mechanism of action of pirepemat fumarate involves enhancing cortical activity, which is crucial for cognitive functions such as memory and motor control.
Pirepemat fumarate exhibits several notable physical and chemical properties:
Pirepemat fumarate is primarily being investigated for:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: